molecular formula C15H12ClN5OS B2656656 N-(3-chlorophenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226427-44-6

N-(3-chlorophenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2656656
CAS No.: 1226427-44-6
M. Wt: 345.81
InChI Key: GURDWFNFTNTAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core linked to a pyrimidine ring and a 3-chlorophenyl acetamide group. The thiazole moiety is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in various therapeutic agents . Compounds containing pyridine-linked thiazole hybrids have demonstrated promising cytotoxicity and antiproliferative properties in scientific studies, showing activity against several cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), and breast cancer (MCF-7) . As a small molecule, its potential mechanism of action may involve enzyme inhibition or receptor modulation, making it a candidate for use in biochemical assay development and hit-to-lead optimization studies in drug discovery . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own characterization and bioactivity studies to explore its full potential.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5OS/c16-10-3-1-4-11(7-10)19-13(22)8-12-9-23-15(20-12)21-14-17-5-2-6-18-14/h1-7,9H,8H2,(H,19,22)(H,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURDWFNFTNTAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Amination: The pyrimidin-2-ylamine is introduced through a nucleophilic substitution reaction with the thiazole intermediate.

    Acylation: The final step involves the acylation of the amine group with 3-chlorophenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like nitrating agents or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitrating agents like nitric acid or halogens like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chlorophenyl Position

  • N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)Acetamide () : The 4-chlorophenyl (para-substitution) enhances electron withdrawal, which may improve stability but reduce conformational flexibility compared to the target .

Heterocyclic Systems

Compound Heterocyclic Core Key Features
Target Compound Thiazol-4-yl + pyrimidin-2-ylamino Dual hydrogen-bonding capacity via pyrimidine NH and thiazole N .
(Compound 19) Pyrimidin-2-ylthio + benzothiazole Thioether linkage increases metabolic stability but reduces polarity .
(736168-34-6) Pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl Sulfanyl group enhances electron-deficient character, altering reactivity .

Physicochemical and Structural Properties

Compound Melting Point (°C) IR Data (cm⁻¹) Crystal Structure Features
Target Compound Not reported Not available Likely forms N–H⋯N hydrogen bonds*
489–491 N–H (3291), C=O (1678) 1D chains via N–H⋯N interactions
(Compound 4a) 230–232 C=O (1678), C≡N (436) Not reported

Biological Activity

N-(3-chlorophenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, also known as SNS-314, is a compound that has garnered attention due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological effects. The compound's molecular formula is C18H15ClN6OSC_{18}H_{15}ClN_{6}OS, and it has a molecular weight of approximately 390.87 g/mol. Its solubility characteristics indicate that it dissolves well in DMSO, with a concentration of 2 mg/mL being clear.

The primary mechanism through which SNS-314 exerts its biological effects is through the inhibition of Aurora kinases, a family of serine/threonine kinases that play critical roles in cell division. Elevated levels of Aurora kinases are often associated with various cancers, making them significant targets for therapeutic intervention.

In Vitro Activity

In vitro studies have demonstrated that SNS-314 exhibits potent inhibitory activity against Aurora kinases, with an IC50 value of 5 nM. This high potency indicates its effectiveness in disrupting cancer cell proliferation by interfering with mitotic processes .

In Vivo Activity

In vivo studies further support the compound's anti-tumor efficacy. For instance, in mouse models with HCT116 xenografts, administration of SNS-314 significantly reduced tumor growth and enhanced the efficacy of docetaxel, a common chemotherapeutic agent. Specifically, doses of 50 mg/kg resulted in a reduction of phosphorylated histone H3 (pHH3) levels by 75% to 100% within six hours post-administration .

Case Studies and Research Findings

Several studies highlight the biological activity and therapeutic potential of SNS-314:

  • Anti-Cancer Efficacy : A study published in Cancer Chemotherapy and Pharmacology reported that SNS-314 demonstrated significant anti-tumor activity against various cancer cell lines. The compound not only inhibited cell proliferation but also induced apoptosis in cancer cells .
  • Combination Therapy : Research indicated that when combined with docetaxel, SNS-314 enhanced the drug's ability to suppress tumor growth in preclinical models. This suggests potential for combination therapies in clinical settings .
  • Safety Profile : Toxicological evaluations have shown that repeated dosing did not adversely affect cardiovascular or central nervous systems, indicating a favorable safety profile for further clinical development .

Summary Table of Biological Activities

Activity Result Reference
Aurora Kinase InhibitionIC50 = 5 nM
Tumor Growth Suppression75%-100% reduction in pHH3 levels
Combination with DocetaxelEnhanced anti-tumor efficacy
Safety ProfileNo significant adverse effects

Q & A

Basic Questions

Q. What are the critical parameters for optimizing the synthesis of N-(3-chlorophenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide?

  • Methodology :

  • Reaction Conditions : Maintain precise control over temperature (±2°C), solvent polarity (e.g., DMF or THF), and reaction time (monitored via TLC/HPLC) to minimize side reactions .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water mixtures to achieve ≥95% purity .
  • Yield Optimization : Adjust stoichiometry of pyrimidin-2-ylamine and thiazole precursors in a 1.1:1 molar ratio to account for potential side reactions .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., pyrimidine N-H at δ 8.2–8.5 ppm, thiazole C-S at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 402.05) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions (e.g., hydrogen bonding between pyrimidine and acetamide groups) .

Q. What are the standard protocols for assessing the compound’s solubility and stability?

  • Methodology :

  • Solubility Profiling : Test in DMSO (primary stock), PBS (pH 7.4), and simulated gastric fluid (pH 2.0) using UV-Vis spectroscopy at λmax ~260 nm .
  • Stability Studies : Incubate at 25°C and 40°C for 72 hours; monitor degradation via HPLC with a C18 column and 0.1% TFA/ACN mobile phase .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., IC50_{50} variability) be systematically addressed?

  • Methodology :

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across multiple cell lines (e.g., HEK293, HeLa) .
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based kinase activity) with cellular viability assays (MTT/XTT) to confirm target specificity .
  • Data Normalization : Account for batch-to-batch compound purity variations using LC-MS validation prior to assays .

Q. What strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., EGFR, VEGFR2) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D, kon_{on}/koff_{off}) between the compound and recombinant kinase domains .
  • Phosphorylation Profiling : Perform Western blotting to assess downstream signaling markers (e.g., p-ERK, p-AKT) in treated vs. untreated cells .

Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for specific biological targets?

  • Methodology :

  • Functional Group Modifications : Synthesize analogs with substituent variations on the chlorophenyl (e.g., -F, -OCH3_3) or pyrimidine moieties (e.g., -NH2_2, -CH3_3) .
  • In Silico Screening : Prioritize analogs with improved predicted binding energies (ΔG ≤ -8.0 kcal/mol) using QSAR models .
  • Off-Target Profiling : Screen against panels of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity cliffs .

Q. What experimental approaches resolve discrepancies in reported cytotoxicity data across studies?

  • Methodology :

  • Dose-Response Curves : Generate 10-point dilution series (1 nM–100 µM) to calculate accurate IC50_{50} values .
  • Metabolic Interference Checks : Include resazurin-based assays (e.g., Alamar Blue) to rule out artifacts from thiazole redox activity .
  • Comparative Genomics : Correlate cytotoxicity with genomic biomarkers (e.g., TP53 mutation status) using NCI-60 cell line data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.